4-Iodo-3-methyl-1-(3,3,3-trifluoropropyl)-1H-pyrazole
CAS No.: 1883289-99-3
Cat. No.: VC16568811
Molecular Formula: C7H8F3IN2
Molecular Weight: 304.05 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1883289-99-3 |
|---|---|
| Molecular Formula | C7H8F3IN2 |
| Molecular Weight | 304.05 g/mol |
| IUPAC Name | 4-iodo-3-methyl-1-(3,3,3-trifluoropropyl)pyrazole |
| Standard InChI | InChI=1S/C7H8F3IN2/c1-5-6(11)4-13(12-5)3-2-7(8,9)10/h4H,2-3H2,1H3 |
| Standard InChI Key | OHJPJDOEHDNEIV-UHFFFAOYSA-N |
| Canonical SMILES | CC1=NN(C=C1I)CCC(F)(F)F |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
The compound features a five-membered pyrazole ring with nitrogen atoms at positions 1 and 2. Key substituents include:
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Iodine at the 4-position, enhancing electrophilic reactivity.
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Methyl group at the 3-position, contributing to steric and electronic effects.
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3,3,3-Trifluoropropyl chain at the 1-position, introducing fluorophilic characteristics .
The IUPAC name, 4-iodo-3-methyl-1-(3,3,3-trifluoropropyl)pyrazole, reflects this substitution pattern. Its canonical SMILES representation, , underscores the spatial arrangement of functional groups .
Table 1: Key Molecular Descriptors
| Property | Value |
|---|---|
| CAS Number | 1883289-99-3 |
| Molecular Formula | |
| Molecular Weight | 304.05 g/mol |
| InChIKey | OHJPJDOEHDNEIV-UHFFFAOYSA-N |
| XLogP3 | 2.8 (predicted) |
Comparative Structural Analysis
Compared to analogs like 4-iodo-3-methyl-1-(2,2,2-trifluoroethyl)-1H-pyrazole (CAS: 2379944-83-7), the trifluoropropyl group in this compound extends alkyl chain length, potentially improving lipid solubility and metabolic stability . The iodine atom’s polarizability also distinguishes it from chlorine- or bromine-substituted pyrazoles, influencing its reactivity in cross-coupling reactions .
Synthesis and Manufacturing Processes
Primary Synthetic Routes
The synthesis typically proceeds via nucleophilic substitution or cyclization reactions. A common approach involves:
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Formation of the pyrazole core: Condensation of hydrazine derivatives with 1,3-diketones or α,β-unsaturated carbonyl compounds.
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Iodination: Electrophilic iodination at the 4-position using iodine monochloride (ICl) or N-iodosuccinimide (NIS) .
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Alkylation: Introduction of the 3,3,3-trifluoropropyl group via alkyl halides or Mitsunobu reactions .
Reactions are conducted under inert atmospheres at temperatures ranging from 0°C to reflux, with yields optimized to 60–75% after chromatography .
Process Optimization
Key parameters affecting yield and purity include:
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Temperature control: Excessive heat during iodination can lead to ring decomposition.
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Solvent selection: Polar aprotic solvents like DMF enhance alkylation efficiency .
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Catalyst use: Palladium catalysts improve regioselectivity in cross-coupling steps .
Physicochemical Properties
Table 2: Predicted Physicochemical Properties
| Property | Value |
|---|---|
| LogP (Partition Coefficient) | 2.8–3.2 |
| Hydrogen Bond Donors | 0 |
| Hydrogen Bond Acceptors | 4 |
| Rotatable Bond Count | 3 |
Stability Considerations
The compound is stable under inert conditions but susceptible to:
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Photodegradation: Iodine substituents may undergo homolytic cleavage under UV light.
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Hydrolysis: Acidic or basic conditions can cleave the trifluoropropyl chain .
Applications in Research and Industry
Medicinal Chemistry
The trifluoropropyl group enhances membrane permeability, making the compound a candidate for:
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Kinase inhibitors: Pyrazole derivatives often target ATP-binding sites in kinases .
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Antimicrobial agents: Halogenated pyrazoles exhibit activity against Gram-positive bacteria .
Agrochemical Development
Fluorinated pyrazoles are leveraged in:
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Herbicides: Disruption of plant amino acid synthesis.
Organic Synthesis
The iodine atom facilitates Suzuki-Miyaura and Ullmann couplings, enabling access to biaryl structures for materials science .
Comparative Analysis with Structural Analogs
Table 3: Comparison with Related Pyrazole Derivatives
| Compound | Molecular Formula | Key Substituents | Applications |
|---|---|---|---|
| 4-Iodo-3-methyl-1-(3,3,3-trifluoropropyl)-1H-pyrazole | I, CF₃CH₂CH₂ | Drug intermediates | |
| 4-Iodo-3-(trifluoromethyl)-1H-pyrazole | I, CF₃ | Antimicrobial agents | |
| 4-Iodo-3-methyl-1-(2,2,2-trifluoroethyl)-1H-pyrazole | I, CF₃CH₂ | Catalysis studies |
The extended alkyl chain in 4-Iodo-3-methyl-1-(3,3,3-trifluoropropyl)-1H-pyrazole improves lipid solubility compared to shorter-chain analogs, enhancing its suitability for blood-brain barrier penetration in CNS drug development .
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